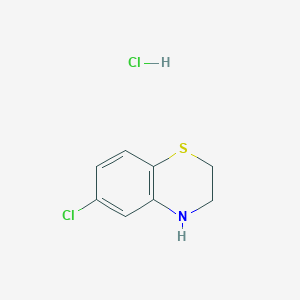

6-氯-3,4-二氢-2H-1,4-苯并噻嗪盐酸盐

描述

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2NS and its molecular weight is 222.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对映选择性合成

该化合物可作为对映选择性合成的构建单元,特别是在创建药理活性化合物方面。 该结构的旋光性需要对每种对映异构体进行单独的药理学研究,因为在NMDA受体的协同激动剂结合位点存在配体立体选择性 .

神经保护的药理学靶点

它有可能作为NMDA受体甘氨酸结合位点的配体,这是开发神经保护剂的有吸引力的药理学靶点。 这是由于NMDA受体在神经元信号传导中的作用及其参与帕金森病和阿尔茨海默病等神经退行性疾病 .

抗菌和抗病毒活性

据报道,苯并噻嗪骨架,特别是1,2,4-苯并噻二嗪-1,1-二氧化环,具有抗菌和抗病毒活性。 这归因于连接到环上的各种官能团,这些官能团会影响活性 .

降压和降糖特性

相同的骨架也与降压和降糖特性有关。 环上特定位置的卤素基团的存在有助于这些活性 .

抗癌潜力

研究表明,该化合物可能具有抗癌特性。 这是由于苯并噻嗪环上的某些官能团能够与与癌症进展相关的生物靶点相互作用 .

有机合成中的催化应用

该化合物已被用作催化剂,用于制备各种有机衍生物,例如9-芳基-1,8-二氧代-八氢氧杂蒽衍生物。 这突出了它在促进有机合成中化学反应方面的用途 .

有机催化

它是用于有机催化过程的反应物,包括多米诺迈克尔-半缩醛化反应。 此应用强调了它在合成生物和药理活性分子中的作用 .

杂环化合物的构建单元

生物活性

6-Chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazine class, characterized by a benzene ring fused to a thiazine ring. Its molecular formula is C₉H₈ClN₁S, with a molecular weight of approximately 215.70 g/mol. The presence of the chlorine atom at the 6-position enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride exhibits significant antibacterial and antifungal activities. It has been shown to inhibit various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 mg/mL |

| Staphylococcus aureus | 75 mg/mL |

| Bacillus subtilis | 100 mg/mL |

These results suggest that the compound could be effective against common pathogens, particularly in nosocomial infections .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, derivatives of this compound have been explored for their anti-inflammatory and analgesic effects. Studies indicate that these derivatives can inhibit inflammatory pathways, possibly through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .

The exact mechanism through which 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in bacterial metabolism or cell membrane integrity. This interaction may lead to disruption of bacterial growth and survival .

Case Studies

-

Antibacterial Activity Study :

A study evaluated the antibacterial efficacy of various benzothiazine derivatives including 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride against clinical isolates of resistant bacteria. The compound demonstrated significant bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC comparable to standard antibiotics . -

Anti-inflammatory Study :

Another investigation assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results showed a marked reduction in paw edema following treatment with the compound, indicating its potential as an anti-inflammatory agent .

属性

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJBUHJOKLKEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。